Cas no 145-41-5 (Sodium Dehydrocholate)

Sodium Dehydrocholate 化学的及び物理的性質
名前と識別子
-
- Sodium deoxycholate monohydrate
- dehydrocholic acid sodium crystalline
- Sodium dehydrocholate
- sodium 3,7,12-trioxo-5-beta-cholan-24-oate
- DEHYDROCHOLIC ACID SODIUM SALT
- DEHYDROCHOLIC ACID SODIUM SALT(RG)
- biliron
- biliton
- BILITON SODIUM SALT
- carachol
- decholinsodium
- decholinsodiumsalt
- dehydrocholic acid monosodium salt
- dilabilsodium
- dycholium
- Natriumdehydrocholat
- SodiuMDehydrocholic
- SUPRACHOL
- 3,7,12-Trioxo-5beta-cholanic acid sodium salt
- Dehydrocholate sodium
- Triceto 3-7-12 cholanate de Na
- Q27292264
- W4193719XR
- CHEMBL2106184
- NSC-756707
- Dehydrocholate de sodium
- Sodium 3,7,12-triketocholanate
- EINECS 205-652-1
- Natrii dehydrocholas
- Sodium 3,7,12-trioxo-5beta-cholan-24-oate
- Cholan-24-oic acid, 3,7,12-trioxo-, sodium salt, (5.beta.)-
- UNII-W4193719XR
- J-008101
- sodium (4R)-4-[(1R,3aS,3bR,5aS,9aS,9bS,11aR)-9a,11a-dimethyl-4,7,11-trioxo-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoate
- DTXSID00883335
- Dehydrocholate (sodium)
- MFCD00066411
- Natrii dehydrocholas [INN-Latin]
- Sodium dehydrocholate [INN]
- Natriumdehydrocholat [German]
- Dilabil sodium
- 145-41-5
- Dehydrocholic acid, sodium salt
- Cholan-24-oic acid, 3,7,12-trioxo-, sodium salt, (5-beta)-
- Decholin Sodium
- Decholin sodium salt
- HY-B0998
- sodium (R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
- Dehydrocholate de sodium [INN-French]
- Triceto 3-7-12 cholanate de Na [French]
- DEHYDROCHOLIC ACID SODIUM SALT [MI]
- CS-4492
- 5-beta-Cholan-24-oic acid, 3,7,12-trioxo-, monosodium salt
- FKJIJBSJQSMPTI-CAOXKPNISA-M
- NS00079069
- Dehidrocolato sodico
- D95255
- Sodium 3,7,12-trioxo-5-beta-cholanate
- sodium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
- NSC 756707
- AS-69578
- Dehydrocholate sodium [USP]
- Dehidrocolato sodico [INN-Spanish]
- SCHEMBL164693
- 5-beta-Cholan-24-oic acid, 3,7,12-trioxo-, sodium salt
- SODIUM DEHYDROCHOLATE [WHO-DD]
- D0043
- AKOS025311010
- CHEBI:228795
- Dehydrocholate de sodium (INN-French)
- Dehydrocholate sodium (USP)
- SODIUM 3,7,12-TRIOXO-5.BETA.-CHOLAN-24-OATE
- Dehidrocolato sodico (INN-Spanish)
- DA-57968
- Natrii dehydrocholas (INN-Latin)
- 3,7,12-Trioxo-5ss-cholan-24-oic acid sodium salt; Dilabil sodium
- DTXCID801022873
- Cholan-24-oic acid, 3,7,12-trioxo-, sodium salt, (5beta)-
- Sodium Dehydrocholate
-
- MDL: MFCD00066411
- インチ: 1S/C24H34O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/q;+1/p-1/t13-,14+,16-,17?,18?,22?,23?,24?;/m1./s1
- InChIKey: FKJIJBSJQSMPTI-OXNDSWECSA-M
- ほほえんだ: [Na+].O=C1C([H])([H])C2([H])C3(C([H])([H])[H])C([H])([H])C([H])([H])C(C([H])([H])[C@@]3([H])C([H])([H])C(C2([H])C2([H])C([H])([H])C([H])([H])[C@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])C(=O)[O-])C21C([H])([H])[H])=O)=O
計算された属性
- せいみつぶんしりょう: 424.22300
- どういたいしつりょう: 424.223
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 763
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 91.3
じっけんとくせい
- 色と性状: はくしょくフレークけっしょうふんまつ
- 密度みつど: No data available
- ゆうかいてん: >300°C
- ふってん: No data available
- フラッシュポイント: No data available
- 屈折率: 27 ° (C=5, H2O)
- ようかいど: H2O: 0.1 M at 20 °C, clear, colorless
- PSA: 91.34000
- LogP: 2.73860
- じょうきあつ: No data available
- マーカー: 2868
- ようかいせい: 水、クロロホルム/ベンゼン/エーテル、アルコール/アセトン、酢酸に微溶解
Sodium Dehydrocholate セキュリティ情報
- ヒント:に警告
- シグナルワード:warning
- 危害声明: H303
- 警告文: P312
- WGKドイツ:3
- 危険カテゴリコード: R 22:飲み込み有害。R 37:気道刺激。
- セキュリティの説明: S22-S36
- 福カードFコード:3-9
- RTECS番号:FZ2500000
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R22
Sodium Dehydrocholate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-396729-50g |
Sodium dehydrocholate, |
145-41-5 | ≥98% | 50g |
¥421.00 | 2023-09-05 | |
TRC | S083923-10g |
Sodium Dehydrocholate |
145-41-5 | 10g |
$ 402.00 | 2023-09-06 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S302899-1g |
Sodium Dehydrocholate |
145-41-5 | 98% | 1g |
¥199.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S302899-5g |
Sodium Dehydrocholate |
145-41-5 | 98% | 5g |
¥699.90 | 2023-09-01 | |
TRC | S083923-10000mg |
Sodium Dehydrocholate |
145-41-5 | 10g |
$ 402.00 | 2023-04-15 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0516-500 mg |
Sodium dehydrocholate |
145-41-5 | 99.66% | 500MG |
¥395.00 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0043-25g |
Sodium Dehydrocholate |
145-41-5 | 98.0%(T) | 25g |
¥815.0 | 2022-06-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S870591-5g |
Sodium Dehydrocholate |
145-41-5 | 98% | 5g |
¥938.00 | 2022-08-31 | |
Aaron | AR001L4P-1g |
Cholan-24-oic acid, 3,7,12-trioxo-, sodium salt, (5β)- |
145-41-5 | 98% | 1g |
$29.00 | 2025-01-21 | |
Aaron | AR001L4P-5g |
Cholan-24-oic acid, 3,7,12-trioxo-, sodium salt, (5β)- |
145-41-5 | 98% | 5g |
$101.00 | 2025-01-21 |
Sodium Dehydrocholate 関連文献
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1. Structure and dynamics of microemulsions. Part 1.—Effect of additives on percolation of conductance and energetics of clustering in water–AOT–heptane microemulsionsSaroj Ray,Satya R. Bisal,Satya P. Moulik J. Chem. Soc. Faraday Trans. 1993 89 3277
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2. The adsorption and competitive adsorption of bile salts and whey protein at the oil–water interfaceStephen R. Euston,Uta Bellstedt,Karen Schillbach,Paul S. Hughes Soft Matter 2011 7 8942
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3. Organic reactions in melts and solids. Part V. Transacylation reactions of amides with acids and anhydridesMichael Michman,Saul Patai,Izhak Shenfeld J. Chem. Soc. C 1967 1337
-
P. A. Winsor Trans. Faraday Soc. 1948 44 451
-
Toshifumi Takeuchi,Yozo Kabasawa,Rikizo Horikawa,Takenori Tanimura Analyst 1988 113 1673
-
6. A brief review on solid lipid nanoparticles: part and parcel of contemporary drug delivery systemsYongtao Duan,Abhishek Dhar,Chetan Patel,Mehul Khimani,Swarnali Neogi,Prolay Sharma,Nadavala Siva Kumar,Rohit L. Vekariya RSC Adv. 2020 10 26777
-
7. BiochemistryA. Cousen J. Chem. Soc. Abstr. 1924 126 i892
-
Haojie Zhang,Miao Lv,Jianzhong Jiang,Zhenggang Cui,Wenshui Xia,Bernard P. Binks Chem. Sci. 2021 12 11845
-
Claude Treiner Chem. Soc. Rev. 1994 23 349
Sodium Dehydrocholateに関する追加情報
Sodium Dehydrocholate (CAS No. 145-41-5): Applications and Recent Research Developments
Sodium Dehydrocholate, with the chemical formula C₁₄H₂₃NaO₄, is a derivative of cholic acid and is widely recognized for its significance in pharmaceutical, biochemical, and industrial applications. This compound, identified by the CAS number 145-41-5, has garnered considerable attention due to its unique properties and versatile uses. Sodium Dehydrocholate is primarily utilized as a surfactant, chelating agent, and solubilizer in various formulations, including drug delivery systems and biochemical assays.
The primary function of Sodium Dehydrocholate lies in its ability to enhance the solubility of lipophilic substances, making it an invaluable component in the formulation of oral and injectable medications. Its amphipathic nature allows it to interact effectively with both hydrophilic and lipophilic environments, facilitating the dispersion of poorly soluble drugs. This property has been extensively leveraged in the development of novel drug delivery systems aimed at improving bioavailability and therapeutic efficacy.
Recent research has highlighted the potential of Sodium Dehydrocholate in nanotechnology, particularly in the fabrication of lipid-based nanoparticles. These nanoparticles have shown promise in targeted drug delivery, allowing for precise localization of therapeutic agents within the body. Studies have demonstrated that incorporating Sodium Dehydrocholate into nanoparticle formulations can significantly enhance drug encapsulation efficiency and stability, thereby improving treatment outcomes for various diseases.
In addition to its role in drug delivery, Sodium Dehydrocholate has been explored for its antimicrobial properties. Emerging research indicates that this compound can disrupt bacterial cell membranes, leading to increased susceptibility to antibiotics. This finding has opened new avenues for developing combination therapies that synergize the effects of antibiotics with Sodium Dehydrocholate, potentially reducing the need for higher antibiotic dosages and mitigating antibiotic resistance.
The compound's chelating ability has also been utilized in diagnostic applications. Sodium Dehydrocholate can bind to metal ions, which makes it useful in various biochemical assays and as a component in diagnostic kits. Its specificity for certain metal ions has been exploited in detecting metal-related pathologies and monitoring metal ion levels in biological fluids. This application is particularly relevant in fields such as toxicology and environmental monitoring.
Industrial applications of Sodium Dehydrocholate are equally diverse. It serves as a key ingredient in detergents and personal care products due to its ability to lower surface tension and enhance cleaning efficiency. Furthermore, its biodegradability makes it an environmentally friendly alternative to synthetic surfactants. The compound's compatibility with various formulations has also led to its use in food processing as an emulsifier and stabilizer.
The pharmaceutical industry continues to explore innovative uses for Sodium Dehydrocholate. Recent studies have investigated its potential role in modulating immune responses, suggesting that it may have therapeutic implications in autoimmune diseases and chronic inflammation. The compound's ability to interact with biological membranes has prompted research into its potential as an adjuvant in vaccine formulations, aiming to enhance immune recognition and response.
Another area of interest is the use of Sodium Dehydrocholate in regenerative medicine. Researchers have found that it can promote cell proliferation and differentiation, making it a promising candidate for tissue engineering applications. Its compatibility with biological systems ensures minimal toxicity, which is crucial for clinical translation.
The environmental impact of using Sodium Dehydrocholate has also been a focus of recent studies. Unlike some synthetic surfactants that persist in the environment, Sodium Dehydrocholate is readily biodegradable. This characteristic makes it an eco-friendly option for industrial applications where environmental sustainability is a priority. Efforts are ongoing to optimize its production processes further to minimize ecological footprints while maintaining high purity standards.
In conclusion, Sodium Dehydrocholate (CAS No. 145-41-5) is a multifunctional compound with broad applications across pharmaceuticals, diagnostics, nanotechnology, and industrial sectors. Its unique properties as a surfactant, chelating agent, and solubilizer make it indispensable in various formulations. Ongoing research continues to uncover new possibilities for this versatile compound, reinforcing its importance in advancing scientific and technological innovations.
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